2-Bromobutanenitrile
Overview
Description
2-Bromobutanenitrile is a useful research compound. Its molecular formula is C4H6BrN and its molecular weight is 148 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial Applications and Toxicity Concerns
2-Bromobutanenitrile, also known as 2‐Bromopropane, is primarily utilized as an intermediate in the production of medicines, pesticides, and other chemicals in closed systems. Its application extends to its use as an alternative solvent in open systems, replacing ozone layer depleting chlorofluorocarbons. However, significant concerns regarding its toxicity have been raised, especially in the context of reproductive and hematopoietic disorders among workers exposed to this compound. Animal experiments have indicated severe toxic effects on both the male and female reproductive organs, as well as hematopoietic organs. It's also shown to have weak mutagenic properties in bacterial mutation assays. Owing to these risks, a stringent occupational exposure limit of around 0.3‐10 ppm for 2‐bromopropane has been suggested (Takeuchi et al., 1997).
Biofuel and Biochemical Separation Technologies
This compound's applications also extend to the field of biofuels and biochemicals, particularly in the separation technologies used for extracting these substances from fermentation broths and aqueous solutions. Techniques like salting-out and sugaring-out extraction are crucial for this purpose. These technologies are recognized for their high separating efficiency, high yields of targeted products, low operational costs, and simplicity in operation. They present as effective and potential technologies for industrial applications in separating targeted products (Fu et al., 2020).
Mechanism of Action
Target of Action
2-Bromobutanenitrile is a halogenated alkane, and its primary targets are typically the nucleophilic sites in organic molecules. These sites are often found in various biological macromolecules, such as proteins and nucleic acids .
Mode of Action
The mode of action of this compound is primarily through nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon attached to the bromine atom in this compound . This reaction can follow either an SN1 or SN2 mechanism, depending on the structure of the substrate and the reaction conditions .
Biochemical Pathways
They can react with biological macromolecules, leading to modifications that can disrupt normal cellular functions .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed following oral or dermal exposure . Its distribution within the body would be influenced by its lipophilicity, and it could potentially cross the blood-brain barrier and other lipid-rich membranes . Metabolism of this compound would likely involve enzymatic processes, potentially leading to the formation of reactive metabolites . Excretion would likely occur via the renal route .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Potential effects could include the modification of proteins or nucleic acids, disruption of cellular functions, and induction of cellular stress responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other chemicals that can react with this compound, and the specific biological context (e.g., cell type, organ, organism) in which it is acting .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Bromobutanenitrile are not well-documented in the literature. It is known that brominated compounds can participate in various biochemical reactions, often acting as electrophiles. They can interact with enzymes, proteins, and other biomolecules, forming covalent bonds through nucleophilic substitution reactions .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-bromobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBGXJVJPZCMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525052 | |
Record name | 2-Bromobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10525052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41929-78-6 | |
Record name | 2-Bromobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10525052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.